N-Propyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride N-Propyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride
Brand Name: Vulcanchem
CAS No.: 1220036-96-3
VCID: VC2836596
InChI: InChI=1S/C10H16N4O.ClH/c1-2-4-12-10(15)9-7-6-11-5-3-8(7)13-14-9;/h11H,2-6H2,1H3,(H,12,15)(H,13,14);1H
SMILES: CCCNC(=O)C1=NNC2=C1CNCC2.Cl
Molecular Formula: C10H17ClN4O
Molecular Weight: 244.72 g/mol

N-Propyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride

CAS No.: 1220036-96-3

Cat. No.: VC2836596

Molecular Formula: C10H17ClN4O

Molecular Weight: 244.72 g/mol

* For research use only. Not for human or veterinary use.

N-Propyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride - 1220036-96-3

Specification

CAS No. 1220036-96-3
Molecular Formula C10H17ClN4O
Molecular Weight 244.72 g/mol
IUPAC Name N-propyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide;hydrochloride
Standard InChI InChI=1S/C10H16N4O.ClH/c1-2-4-12-10(15)9-7-6-11-5-3-8(7)13-14-9;/h11H,2-6H2,1H3,(H,12,15)(H,13,14);1H
Standard InChI Key JNAKWQMQOAAUMZ-UHFFFAOYSA-N
SMILES CCCNC(=O)C1=NNC2=C1CNCC2.Cl
Canonical SMILES CCCNC(=O)C1=NNC2=C1CNCC2.Cl

Introduction

Chemical Identity and Structure

Chemical Identifiers

N-Propyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride is precisely identified through multiple chemical nomenclature systems. These standardized identifiers enable researchers to unambiguously recognize and reference this compound across different databases and publications. The compound's full chemical identity is documented through a comprehensive set of identifiers as shown in Table 1.

IdentifierValue
CAS Number1220036-96-3
IUPAC NameN-propyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide;hydrochloride
Molecular FormulaC10H17ClN4O
Molecular Weight244.72 g/mol
Standard InChIInChI=1S/C10H16N4O.ClH/c1-2-4-12-10(15)9-7-6-11-5-3-8(7)13-14-9;/h11H,2-6H2,1H3,(H,12,15)(H,13,14);1H
Standard InChIKeyJNAKWQMQOAAUMZ-UHFFFAOYSA-N
SMILESCCCNC(=O)C1=NNC2=C1CNCC2.Cl
PubChem Compound ID56832022

Table 1: Chemical identifiers for N-Propyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride

Structural Features

The compound possesses a distinctive bicyclic core structure that significantly influences its chemical behavior and potential biological activities. The central scaffold is a pyrazolo[4,3-c]pyridine system, specifically with the pyridine portion in a tetrahydro form (4,5,6,7-tetrahydro). This reduced pyridine ring is fused with a pyrazole moiety, creating a rigid bicyclic platform. The carboxamide group at position 3 of the pyrazole ring provides key hydrogen bonding capabilities, while the propyl substituent attached to the carboxamide nitrogen contributes to the compound's lipophilicity. The hydrochloride salt formation enhances water solubility compared to the free base form, which is an important consideration for experimental applications .

Physical and Chemical Properties

Physicochemical Parameters

The physicochemical properties of N-Propyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride determine its behavior in both experimental conditions and potential biological systems. These parameters are crucial for understanding its solubility, membrane permeability, and potential drug-likeness. The computational chemistry data provides valuable insights into these properties.

PropertyValue
Topological Polar Surface Area (TPSA)69.81
LogP0.617
Hydrogen Bond Acceptors3
Hydrogen Bond Donors3
Rotatable Bonds3

Table 2: Physicochemical properties and computational characteristics

The moderate TPSA value (69.81) suggests reasonable potential for membrane permeability, as compounds with TPSA values below 140 Ų are generally considered to have favorable permeability profiles. The LogP value of 0.617 indicates moderate lipophilicity, suggesting a balance between aqueous solubility and membrane penetration capability. This moderate lipophilicity is advantageous for potential drug candidates, as it strikes a balance between water solubility (necessary for distribution) and lipid solubility (necessary for membrane penetration). The presence of three hydrogen bond acceptors and three hydrogen bond donors enables the compound to form multiple hydrogen bonds with potential biological targets, which could be significant for receptor binding interactions .

Future Research Directions

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